
Molecular weight of 2-Chloro-6-methylpyridine-
4-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:
2-Chloro-6-methylpyridine-4-

carbonyl chloride

Cat. No.: B1585756 Get Quote

An In-Depth Technical Guide to 2-Chloro-6-methylpyridine-4-carbonyl chloride: Synthesis,

Reactivity, and Application in Drug Discovery

Abstract
This technical guide provides a comprehensive overview of 2-Chloro-6-methylpyridine-4-
carbonyl chloride (CAS No. 26413-58-1), a pivotal heterocyclic building block in modern

synthetic chemistry. This document is intended for researchers, scientists, and drug

development professionals, offering in-depth insights into its physicochemical properties, a

detailed and validated protocol for its synthesis, and its application as a key intermediate. We

will explore the causality behind experimental choices, focusing on the compound's reactivity in

nucleophilic acyl substitution reactions. A specific application in the synthesis of a potential

therapeutic agent for diabetes, as documented in patent literature, is detailed to illustrate its

significance in medicinal chemistry. The guide includes essential characterization data, safety

protocols, and visual workflows to ensure both scientific integrity and practical utility.

Compound Identification and Physicochemical
Properties
2-Chloro-6-methylpyridine-4-carbonyl chloride is a bifunctional molecule featuring a

pyridine core substituted with a chloro group, a methyl group, and a highly reactive acyl

chloride moiety. This unique arrangement of functional groups makes it an invaluable reagent
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for introducing the 2-chloro-6-methylpyridine scaffold into larger, more complex molecules,

particularly in the fields of pharmaceutical and agrochemical research.[1][2]

The acyl chloride group serves as a potent electrophile, primed for reaction with a wide array of

nucleophiles, while the chloro- and methyl-substituted pyridine ring provides a stable, aromatic

core that can influence the biological activity and pharmacokinetic properties of the final

compound.

Table 1: Key Identifiers and Physicochemical Properties

Property Value Source(s)

IUPAC Name
2-Chloro-6-methylpyridine-4-

carbonyl chloride
-

Synonym(s)
2-Chloro-6-methylisonicotinoyl

chloride

CAS Number 26413-58-1

Molecular Formula C₇H₅Cl₂NO

Molecular Weight 190.03 g/mol

Appearance Colorless liquid

Density 1.361 g/mL at 25 °C

Boiling Point 80-85 °C at 3-4 mmHg

Refractive Index n20/D 1.5555

Flash Point
> 110 °C (> 230 °F) - closed

cup

Synthesis and Purification
The most direct and industrially scalable synthesis of 2-Chloro-6-methylpyridine-4-carbonyl
chloride involves the chlorination of its corresponding carboxylic acid, 2-chloro-6-

methylisonicotinic acid. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation

due to its efficacy and the convenient nature of its byproducts.
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Synthesis Workflow

Synthesis of 2-Chloro-6-methylpyridine-4-carbonyl chloride

Start with:
2-Chloro-6-methyl-

isonicotinic Acid

Reagent:
Thionyl Chloride (SOCl₂)

(Optional: cat. DMF)

 Add

Reaction Vessel
Reflux conditions

 Heat

Work-up:
Removal of excess SOCl₂

(Distillation)

 Cool & Isolate

Purification:
Vacuum Distillation

Final Product:
2-Chloro-6-methylpyridine-

4-carbonyl chloride

Click to download full resolution via product page
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Caption: Workflow for the synthesis of the title compound.

Mechanistic Rationale
The conversion of a carboxylic acid to an acyl chloride with thionyl chloride is a classic

nucleophilic acyl substitution reaction. The hydroxyl group of the carboxylic acid is a poor

leaving group. The reaction with thionyl chloride transforms it into a highly reactive chlorosulfite

intermediate, which readily decomposes upon nucleophilic attack by a chloride ion. The

thermodynamic driving force for this reaction is strong, as the byproducts, sulfur dioxide (SO₂)

and hydrogen chloride (HCl), are gases that escape the reaction mixture, shifting the

equilibrium toward the product.

Detailed Experimental Protocol
Objective: To synthesize 2-Chloro-6-methylpyridine-4-carbonyl chloride from 2-chloro-6-

methylisonicotinic acid.

Materials:

2-chloro-6-methylisonicotinic acid (1.0 eq)

Thionyl chloride (SOCl₂) (2.0 - 3.0 eq)

Anhydrous toluene or dichloromethane (as solvent)

A catalytic amount of N,N-Dimethylformamide (DMF) (optional)

Procedure:

Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic

stirrer, reflux condenser, and a gas outlet connected to a scrubber (containing NaOH solution

to neutralize HCl and SO₂), add 2-chloro-6-methylisonicotinic acid.

Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous

toluene or dichloromethane to create a slurry. Slowly add thionyl chloride (2-3 equivalents) to

the mixture at room temperature. A catalytic drop of DMF can be added to accelerate the

reaction via the formation of the Vilsmeier reagent.
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Reaction: Heat the reaction mixture to reflux (typically 70-80 °C for toluene). The reaction

progress can be monitored by the cessation of gas evolution (HCl and SO₂). The reaction is

typically complete within 2-4 hours.

Work-up: After the reaction is complete, cool the mixture to room temperature. Excess thionyl

chloride and the solvent are removed under reduced pressure using a rotary evaporator.

Causality Note: It is critical to remove all excess thionyl chloride as its boiling point is close to

that of the product under atmospheric pressure.

Purification: The crude residue is purified by vacuum distillation (reported boiling point is 80-

85 °C at 3-4 mmHg) to yield the pure 2-Chloro-6-methylpyridine-4-carbonyl chloride as a

colorless liquid.

Chemical Reactivity and Amide Bond Formation
The primary utility of 2-Chloro-6-methylpyridine-4-carbonyl chloride stems from the high

electrophilicity of the carbonyl carbon. It readily undergoes nucleophilic acyl substitution with a

variety of nucleophiles, most notably primary and secondary amines, to form stable amide

bonds.

Reaction Mechanism: Amide Formation
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4-carbonyl chloride
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Caption: Mechanism of amide formation via nucleophilic acyl substitution.

This reaction is typically performed in the presence of a non-nucleophilic base (e.g., pyridine,

triethylamine) to scavenge the HCl byproduct generated, preventing the protonation and

deactivation of the amine nucleophile.

Application in Drug Discovery: A Case Study
The utility of this reagent is exemplified in the patent literature. Specifically, patent

WO2001023347A1 describes the use of 2-Chloro-6-methylpyridine-4-carbonyl chloride in

the synthesis of novel aromatic compounds designed as glycogen phosphorylase inhibitors for

the potential treatment of diabetes.[1]

Synthetic Application Workflow
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Synthesis of a Glycogen Phosphorylase Inhibitor

2-Chloro-6-methylpyridine-
4-carbonyl chloride

Amide Coupling Reaction

Dimethyl 4-(2-aminophenoxy)-
phthalate

 Reacts with

Target Compound 148:
4-(2-[(2-Chloro-6-methylpyridine-

4-carbonyl)amino]phenoxy)phthalic acid

 Yields

Click to download full resolution via product page

Caption: Use of the title compound in a patented drug discovery pathway.

Protocol for Amide Synthesis (Representative)
Objective: To synthesize 4-(2-[(2-Chloro-6-methylpyridine-4-carbonyl)amino]phenoxy)phthalic

acid via amide coupling.

Materials:

2-Chloro-6-methylpyridine-4-carbonyl chloride (1.0 eq)

Dimethyl 4-(2-aminophenoxy)phthalate (1.0 eq)

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

Triethylamine (Et₃N) or Pyridine (1.1 eq)
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Procedure:

Preparation: Dissolve dimethyl 4-(2-aminophenoxy)phthalate in anhydrous DCM in a flask

under a nitrogen atmosphere. Add triethylamine (1.1 eq).

Reaction: Cool the solution to 0 °C using an ice bath. Slowly add a solution of 2-Chloro-6-
methylpyridine-4-carbonyl chloride (1.0 eq) in DCM dropwise.

Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor

the reaction's completion using Thin Layer Chromatography (TLC).

Work-up: Upon completion, wash the reaction mixture with water and then with brine. Dry the

organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced

pressure.

Purification: The resulting crude amide can be purified by column chromatography on silica

gel or by recrystallization to yield the desired product. The final diester product can then be

hydrolyzed to the target diacid.[1]

Compound Characterization Data
A thorough search of public scientific databases and literature did not yield experimental

spectroscopic data (NMR, IR, MS) for 2-Chloro-6-methylpyridine-4-carbonyl chloride. This

indicates that while the compound is used as a synthetic intermediate, its full characterization

data has not been widely published. For the benefit of researchers, predicted NMR data is

provided below as a reference baseline.

Table 2: Predicted ¹H and ¹³C NMR Data (in CDCl₃)
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Nucleus
Predicted Chemical
Shift (ppm)

Multiplicity
Assignment &
Rationale

¹H ~2.65 Singlet (s)

-CH₃: Methyl protons

adjacent to the

nitrogen and chloro-

substituted carbon.

¹H ~7.80 Singlet (s)

H-3: Aromatic proton

on the pyridine ring,

deshielded by

adjacent chloro and

carbonyl groups.

¹H ~7.95 Singlet (s)

H-5: Aromatic proton

on the pyridine ring,

deshielded by the

adjacent carbonyl

group.

¹³C ~24.5 - -CH₃: Methyl carbon.

¹³C ~125.0 -

C-3 / C-5: Aromatic

carbons bearing

protons.

¹³C ~145.0 -

C-4: Aromatic carbon

attached to the

carbonyl group, highly

deshielded.

¹³C ~152.0 -

C-2: Aromatic carbon

bearing the chloro

substituent.

¹³C ~161.0 -

C-6: Aromatic carbon

bearing the methyl

group.

¹³C ~167.5 - -C(O)Cl: Carbonyl

carbon, highly
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deshielded due to

bonding with two

electronegative atoms

(O and Cl).

Note: These are predicted values. Actual experimental values may vary.

Safety and Handling
As an acyl chloride, this compound is corrosive and moisture-sensitive. Appropriate personal

protective equipment (PPE) and handling procedures are mandatory.

Table 3: GHS Hazard Information

Pictogram Signal Word Hazard Statement

GHS05 Danger
H314: Causes severe skin

burns and eye damage.

Handling Precautions:

Handle only in a well-ventilated chemical fume hood.

Wear appropriate PPE: chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab

coat.

Keep away from moisture and water, as it will hydrolyze to the corresponding carboxylic acid

and release corrosive HCl gas.

Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool,

dry place (recommended storage: 0-8 °C).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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